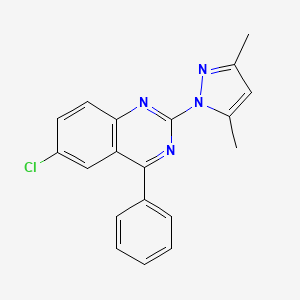
1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound with significant applications in various scientific fields. Its structure, characterized by multiple functional groups and a triazole core, lends itself to diverse chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions, typically starting with the formation of the triazole ring. The subsequent steps involve the cyclopropyl and fluorophenyl group attachment. Each stage requires specific catalysts and controlled environments to ensure purity and yield.
Industrial Production Methods: Industrially, the production involves optimized reaction conditions, including temperature control and solvent selection, to maximize efficiency and scalability. Advanced purification techniques such as chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its triazole ring is particularly reactive under certain conditions, allowing for modifications that can enhance its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogens or alkyl groups under basic or acidic conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives with modified triazole rings or new functional groups attached to the phenyl rings.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: In biological studies, it is often used to investigate cellular processes and molecular interactions, providing insights into enzyme functions and protein-ligand binding.
Medicine: Medically, this compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases due to its unique interactions with biological targets.
Industry: Industrial applications include its use as a chemical building block for materials with specific properties, such as polymers and advanced coatings.
Mécanisme D'action
This compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl groups play crucial roles in these interactions, influencing the pathways involved in its biological activity.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, 1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include those with variations in the phenyl or cyclopropyl groups, which can alter their reactivity and application potential.
These aspects highlight the distinctiveness of this compound and its versatility in various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-14-3-1-13(2-4-14)18-25-26(20(29)27(18)17-9-10-17)12-11-23-19(28)24-16-7-5-15(22)6-8-16/h1-8,17H,9-12H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGTESZUWQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)
![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)


![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)
![5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2982075.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2982076.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)

